molecular formula C16H16O8 B1667468 Bostrycin CAS No. 21879-81-2

Bostrycin

Cat. No.: B1667468
CAS No.: 21879-81-2
M. Wt: 336.29 g/mol
InChI Key: ZQNOLGRKZRDRQO-OAGGEKHMSA-N
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Description

Bostrycin is an anthracenedione compound with notable phytotoxic and antibacterial activities. It belongs to the large family of quinones and is isolated from the secondary metabolites of a mangrove endophytic fungus .

Mechanism of Action

Bostrycin, also known as UN79XW6PL6, is a novel compound isolated from marine fungi that has shown significant inhibitory effects on the proliferation of various cancer cells . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the PI3K/Akt pathway . This pathway plays a crucial role in regulating cell proliferation, apoptosis, and cell cycle progression .

Mode of Action

this compound interacts with its targets by downregulating the PI3K/Akt pathway . It also upregulates microRNA-638 and microRNA-923 . These interactions lead to significant changes in the cell, including cell cycle arrest and induction of apoptosis .

Biochemical Pathways

this compound affects the PI3K/Akt pathway, a critical intracellular signaling pathway that regulates cell proliferation, survival, and metabolism . Downregulation of this pathway by this compound leads to cell cycle arrest and apoptosis . The upregulation of microRNA-638 and microRNA-923 also plays a role in these effects .

Result of Action

this compound’s action results in significant inhibition of cell proliferation and induction of apoptosis in treated cells . It causes cell cycle arrest in the G0/G1 phase . The downregulation of p110α and p-Akt/PKB proteins and increased activity of p27 protein are also observed after this compound treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound was found to induce apoptosis in yeast cells through a mitochondria-mediated but caspase-independent pathway . The specifics of how other environmental factors influence this compound’s action are still under investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bostrycin can be synthesized through various methods, including the extraction and separation from solid products obtained by fermenting specific strains. One method involves using methanol for ultrasonic extraction from a solid product raw material obtained through fermentation . The pH value of the solid product is adjusted to 1.5-2.5 during the extraction process .

Industrial Production Methods: Industrial production of this compound often involves the use of agro-industrial residues as raw materials. For example, cane molasses and sugarcane bagasse are utilized in bioprocesses to produce this compound . The optimal conditions for submerged fermentation include a medium containing 1.0% cane molasses, incubation at 30°C, and agitation at 150 rpm for six days .

Comparison with Similar Compounds

Bostrycin is unique among anthracenedione compounds due to its specific mechanism of inducing apoptosis and its broad spectrum of biological activities. Similar compounds include other quinones such as 1,4-naphthoquinone, which also exhibit antibacterial and antitumor activities . this compound’s ability to target the PI3K/Akt pathway and its effectiveness against multiple cancer cell lines set it apart from other quinones .

List of Similar Compounds:
  • 1,4-Naphthoquinone
  • Plumbagin
  • Lawsone

This compound’s unique properties and diverse applications make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

21879-81-2

Molecular Formula

C16H16O8

Molecular Weight

336.29 g/mol

IUPAC Name

(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione

InChI

InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1

InChI Key

ZQNOLGRKZRDRQO-OAGGEKHMSA-N

SMILES

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Isomeric SMILES

C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Canonical SMILES

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bostrycin, Rhodosporin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bostrycin
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Bostrycin
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Bostrycin
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Bostrycin
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Bostrycin
Reactant of Route 6
Bostrycin

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